2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide
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Overview
Description
2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a cyclohexyl group, and a chlorophenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide typically involves multiple steps. One common method starts with the preparation of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol. This intermediate is then reacted with N-(4-chlorophenyl)acetamide under specific conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. Purification steps, including recrystallization and chromatography, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the chlorine atom.
Scientific Research Applications
2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring and chlorophenylacetamide moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
- N-(4-chlorophenyl)acetamide
- Other triazole derivatives
Uniqueness
2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their potential as therapeutic agents, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a triazole ring, an acetamide functional group, and a chlorophenyl moiety. The molecular formula is C13H16ClN5S, with a molar mass of approximately 303.81 g/mol. Its structural features suggest potential interactions with various biological targets.
Anticancer Properties
Research indicates that triazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF7 (breast cancer) | 5.0 |
This compound | A549 (lung cancer) | 7.8 |
These values suggest that the compound has a moderate inhibitory effect on cell proliferation in these cancer types, warranting further investigation into its mechanism of action.
The proposed mechanisms by which triazole derivatives exert their anticancer effects include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
- Induction of Apoptosis : Evidence suggests that it can activate apoptotic pathways in cancer cells.
- Inhibition of Angiogenesis : By disrupting vascular endothelial growth factor (VEGF) signaling, it may prevent tumor growth.
Antimicrobial Activity
In addition to anticancer properties, triazole derivatives have shown antimicrobial activity against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 16 |
Candida albicans | 8 |
These results indicate that the compound possesses significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of triazole derivatives in treating diseases beyond cancer and infections:
-
Neurological Disorders : Compounds similar to this compound have shown promise in inhibiting acetylcholinesterase (AChE), suggesting potential use in treating Alzheimer's disease.
- Study Reference : A study demonstrated that derivatives exhibited IC50 values ranging from 0.5 to 10 µM against AChE.
-
Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties through assays measuring nitric oxide production in macrophages.
- Findings : Compounds reduced nitric oxide levels significantly at concentrations as low as 10 µM.
Properties
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5OS/c17-12-6-8-13(9-7-12)19-14(23)10-24-16-21-20-15(22(16)18)11-4-2-1-3-5-11/h6-9,11H,1-5,10,18H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFMBBOAILHQGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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